2,3-Dinitroaniline

Thermal Analysis Process Chemistry Formulation Science

2,3-Dinitroaniline (CAS 602-03-9) is a yellow crystalline nitroaromatic amine with the molecular formula C₆H₅N₃O₄ and a molecular mass of 183.12 g/mol. It belongs to the dinitroaniline isomer family, which comprises six positional isomers derived from aniline and dinitrobenzenes.

Molecular Formula C6H5N3O4
Molecular Weight 183.12 g/mol
CAS No. 602-03-9
Cat. No. B3427559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinitroaniline
CAS602-03-9
Molecular FormulaC6H5N3O4
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N
InChIInChI=1S/C6H5N3O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H,7H2
InChIKeyCGNBQYFXGQHUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dinitroaniline (CAS 602-03-9): Technical Profile for Research and Industrial Procurement


2,3-Dinitroaniline (CAS 602-03-9) is a yellow crystalline nitroaromatic amine with the molecular formula C₆H₅N₃O₄ and a molecular mass of 183.12 g/mol [1]. It belongs to the dinitroaniline isomer family, which comprises six positional isomers derived from aniline and dinitrobenzenes [2]. The compound is characterized by two nitro groups (-NO₂) ortho and meta to an amino group (-NH₂), imparting distinct physicochemical properties [3]. 2,3-Dinitroaniline serves primarily as a chemical intermediate in the synthesis of dyes, pigments, and energetic materials, with a melting point reported at 126–127 °C [1].

Why 2,3-Dinitroaniline Cannot Be Simply Replaced by Other Dinitroaniline Isomers


Substituting 2,3-dinitroaniline with a different dinitroaniline isomer, such as the more common 2,4-dinitroaniline or 2,6-dinitroaniline, introduces significant changes in thermal behavior, energetic profile, and molecular geometry. These differences stem from the unique ortho-meta nitro group arrangement, which alters intramolecular hydrogen bonding, ring deformation, and thermodynamic stability compared to other positional isomers [1]. Consequently, a generic substitution can compromise reaction yields, alter detonation characteristics, or necessitate re-optimization of synthesis protocols . The following quantitative evidence delineates the specific, measurable points of differentiation that inform scientifically grounded selection.

2,3-Dinitroaniline (CAS 602-03-9): Quantified Differentiation Against Key Comparators


Melting Point Divergence: A 61 °C Differential Enables Distinct Processing Windows

2,3-Dinitroaniline exhibits a significantly lower melting point (126–127 °C) compared to its isomer 2,4-dinitroaniline, which melts at 187.8 °C [1][2]. This 61 °C difference directly influences the compound's behavior in melt-cast formulations, solvent-free reactions, and thermal stability assessments. The lower melting point of 2,3-dinitroaniline can be advantageous for processes requiring lower energy input or for applications where early melting is desired.

Thermal Analysis Process Chemistry Formulation Science

Thermodynamic Stability: Higher Enthalpy of Formation Confirms Distinct Energetic Profile

The standard molar enthalpy of formation (ΔfH°solid) for 2,3-dinitroaniline is -12 kJ/mol [1]. In contrast, 2,4-dinitroaniline has a reported ΔfH°solid of -67.8 kJ/mol [2]. This 55.8 kJ/mol difference indicates that 2,3-dinitroaniline is significantly less thermodynamically stable in the solid phase than its 2,4-counterpart. This property is critical for applications in energetic materials, where a higher enthalpy of formation (less negative value) generally correlates with higher potential energy release upon decomposition.

Energetic Materials Thermochemistry Computational Chemistry

Computational Energetics: DFT Analysis Confirms Unfavored Isomer Status

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level of theory have classified dinitroaniline isomers by their relative energies. The calculations indicate that 2,4-dinitroaniline and 2,6-dinitroaniline are the energetically favored molecules, whereas 2,3-dinitroaniline and 3,4-dinitroaniline are the unfavored ones [1]. This theoretical framework provides a quantitative basis for understanding the compound's reactivity and stability relative to its isomers.

Computational Chemistry Molecular Modeling Structure-Activity Relationship

2,3-Dinitroaniline (CAS 602-03-9): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Energetic Material Formulation Requiring a Specific Enthalpy of Formation

Based on its distinct enthalpy of formation (-12 kJ/mol solid) [1], 2,3-dinitroaniline is a candidate for use as an intermediate or component in explosive or propellant formulations where a less negative (higher energy) precursor is desired. Its thermodynamic profile differentiates it from 2,4-dinitroaniline (-67.8 kJ/mol) [2] and should be considered during the design of energetic systems where specific energy release profiles are targeted.

Melt-Cast or Low-Temperature Processing of Nitroaromatic Intermediates

The significantly lower melting point of 2,3-dinitroaniline (126–127 °C) [3] compared to its isomer 2,4-dinitroaniline (187.8 °C) [4] makes it a suitable candidate for melt-cast formulations or for synthesis steps that benefit from a lower processing temperature. This can reduce energy consumption and potentially mitigate thermal decomposition risks during manufacturing.

Dye and Pigment Synthesis with Unique Electronic Properties

The ortho-meta nitro group substitution pattern in 2,3-dinitroaniline results in a unique electronic structure, as indicated by DFT calculations showing it is a less favored isomer [5]. This distinct electronic configuration can be exploited in the synthesis of dyes and pigments where specific chromophoric properties or reactivity profiles are required, offering a synthetic route that is not achievable with the more common 2,4- or 2,6-dinitroaniline isomers.

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